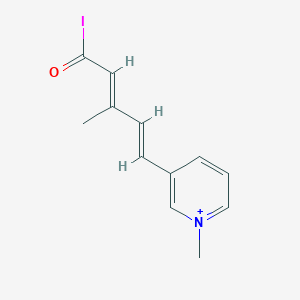

3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide

Description

3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide is a quaternary ammonium compound featuring a penta-2,4-dienoic acid backbone substituted with a 1-methylpyridinium group at position 5 and a methyl group at position 2. The iodide counterion enhances solubility in polar solvents, while the conjugated diene system contributes to its electronic properties.

Properties

Molecular Formula |

C12H13INO+ |

|---|---|

Molecular Weight |

314.14 g/mol |

IUPAC Name |

(2E,4E)-3-methyl-5-(1-methylpyridin-1-ium-3-yl)penta-2,4-dienoyl iodide |

InChI |

InChI=1S/C12H13INO/c1-10(8-12(13)15)5-6-11-4-3-7-14(2)9-11/h3-9H,1-2H3/q+1/b6-5+,10-8+ |

InChI Key |

LGLQBGRYZYEQCA-FTKIWFIZSA-N |

Isomeric SMILES |

C/C(=C\C(=O)I)/C=C/C1=C[N+](=CC=C1)C |

Canonical SMILES |

CC(=CC(=O)I)C=CC1=C[N+](=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide typically involves the reaction of 3-methylpyridine with penta-2,4-dienoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various alcohols or amines.

Scientific Research Applications

3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Modifications on the Penta-2,4-dienoic Acid Backbone

The penta-2,4-dienoic acid scaffold is versatile, with substituents dictating physicochemical and functional properties. Below is a comparative analysis:

Substituent Variations

Functional Group Additions

- Cyano Substituents: NK1 (2-cyano-5-(4-dimethylaminophenyl)penta-2,4-dienoic acid) and NK7 (2-cyano-5-(4-diphenylaminophenyl)penta-2,4-dienoic acid) dyes exhibit enhanced light absorption for solar cell applications due to cyano-induced charge transfer .

- Tetrazolyl Groups: Compounds like (2E,4E)-5-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienoic acid (12a) replace carboxylic acids with bioisosteric tetrazoles, improving metabolic stability in drug design .

Physicochemical Properties

Stability and Reactivity

- Target Compound : The iodide counterion may oxidize under strong light, limiting applications in oxidative environments.

- Tetrazolyl Derivatives : Exhibit superior stability in acidic conditions compared to carboxylic acids .

- Cyano Dyes: Susceptible to hydrolysis in alkaline media, requiring protective coatings in solar cells .

Biological Activity

3-Methyl-5-(1-methylpyridinium-3-yl)penta-2,4-dienoic acid iodide (CAS Number 254753-61-2) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a penta-2,4-dienoic acid backbone with a methylpyridinium substituent, contributing to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 331.15 g/mol.

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biochemical pathways. The presence of the pyridinium moiety suggests potential interactions with neurotransmitter systems and cellular signaling pathways.

Antimicrobial Properties

Studies have shown that derivatives of penta-2,4-dienoic acid compounds possess antimicrobial properties. For instance, similar compounds have been reported to inhibit the growth of various bacterial strains, suggesting that this compound may exhibit similar effects .

Inhibition of Root Gravitropism

A related study focused on the structural analogs of penta-2,4-dienoic acid, revealing that certain derivatives can inhibit root gravitropism in plants. This suggests potential applications in agricultural biotechnology . Although specific data for this compound is limited, the structural similarities may indicate comparable biological activities.

Neuropharmacological Effects

The methylpyridinium group could imply neuropharmacological effects, possibly influencing neurotransmitter dynamics. Compounds with similar structures have demonstrated activity in modulating cholinergic and dopaminergic systems . Further investigation into this compound's effects on neuronal cells could provide insights into its potential therapeutic applications.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.